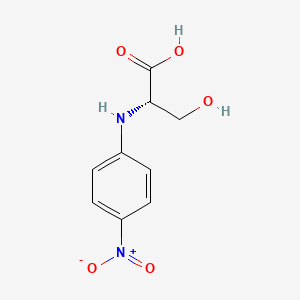
Serine, p-nitrophenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Serine, p-nitrophenyl- is a compound that combines the amino acid serine with a p-nitrophenyl group. This compound is often used in biochemical research due to its unique properties, particularly in the study of enzyme mechanisms and catalysis. The p-nitrophenyl group serves as a chromogenic substrate, making it useful in various assays to measure enzyme activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of serine, p-nitrophenyl- typically involves the esterification of serine with p-nitrophenol. This reaction can be catalyzed by various esterases or chemical catalysts. The reaction conditions often include an organic solvent, such as dichloromethane, and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the ester bond formation .
Industrial Production Methods
Industrial production of serine, p-nitrophenyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and purification steps such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Serine, p-nitrophenyl- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the ester bond is a common reaction, catalyzed by esterases or under acidic or basic conditions .
Common Reagents and Conditions
Hydrolysis: Catalyzed by esterases or using acidic (HCl) or basic (NaOH) conditions.
Oxidation: Can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Produces serine and p-nitrophenol.
Oxidation: Can lead to the formation of nitro derivatives or carboxylic acids.
Substitution: Results in the formation of various substituted serine derivatives.
Aplicaciones Científicas De Investigación
Serine, p-nitrophenyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and enzyme kinetics.
Biology: Serves as a substrate in assays to measure the activity of esterases and other hydrolases.
Medicine: Utilized in drug discovery to screen for enzyme inhibitors.
Industry: Applied in the development of biosensors and diagnostic kits.
Mecanismo De Acción
The mechanism of action of serine, p-nitrophenyl- involves the hydrolysis of the ester bond by esterases. The serine residue in the enzyme’s active site acts as a nucleophile, attacking the carbonyl carbon of the ester bond. This leads to the formation of a tetrahedral intermediate, which then collapses to release p-nitrophenol and regenerate the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
p-Nitrophenyl acetate: Another ester used in enzyme assays.
p-Nitrophenyl phosphate: Used to study phosphatase activity.
p-Nitrophenyl butyrate: Utilized in lipase assays.
Uniqueness
Serine, p-nitrophenyl- is unique due to its combination of an amino acid and a chromogenic group, making it particularly useful in studying enzyme mechanisms involving serine residues. Its versatility in various assays and reactions sets it apart from other similar compounds .
Propiedades
Número CAS |
72361-00-3 |
|---|---|
Fórmula molecular |
C9H10N2O5 |
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
(2S)-3-hydroxy-2-(4-nitroanilino)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c12-5-8(9(13)14)10-6-1-3-7(4-2-6)11(15)16/h1-4,8,10,12H,5H2,(H,13,14)/t8-/m0/s1 |
Clave InChI |
WLZQSOUQRZKSBM-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1N[C@@H](CO)C(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1NC(CO)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




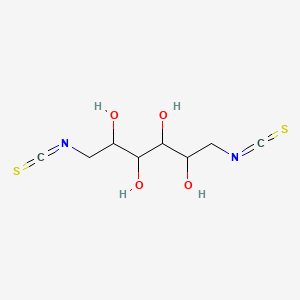
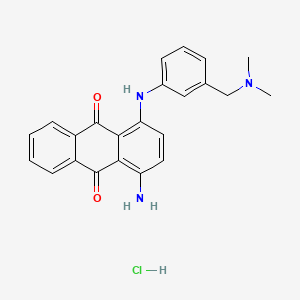
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)

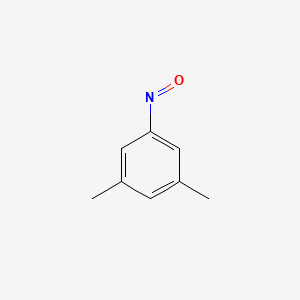

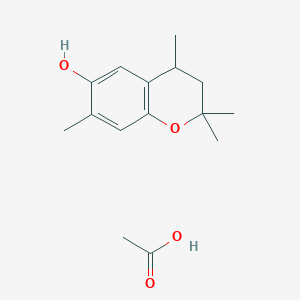

![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)
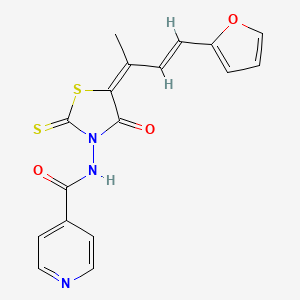

![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
